molecular formula C9H19NO3Si B12544482 Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate CAS No. 667466-46-8

Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate

Cat. No.: B12544482
CAS No.: 667466-46-8
M. Wt: 217.34 g/mol
InChI Key: ZJEFCFIBZCTLPM-UHFFFAOYSA-N
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Description

Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a trimethylsilyl group and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with trimethylsilyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactive intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine oxides, while reduction can produce pyrrolidine alcohols or amines .

Scientific Research Applications

Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. This can facilitate the synthesis of complex molecules and the study of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring and a trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

667466-46-8

Molecular Formula

C9H19NO3Si

Molecular Weight

217.34 g/mol

IUPAC Name

methyl 2-trimethylsilyloxypyrrolidine-1-carboxylate

InChI

InChI=1S/C9H19NO3Si/c1-12-9(11)10-7-5-6-8(10)13-14(2,3)4/h8H,5-7H2,1-4H3

InChI Key

ZJEFCFIBZCTLPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCC1O[Si](C)(C)C

Origin of Product

United States

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